molecular formula C25H19ClSi B1621062 9-(Chlorodiphenylsilyl)-9H-fluorene CAS No. 73220-53-8

9-(Chlorodiphenylsilyl)-9H-fluorene

Cat. No. B1621062
CAS RN: 73220-53-8
M. Wt: 383 g/mol
InChI Key: QUYDSKYNFIMLFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06346635B1

Procedure details

80 g (0.48 mol) of fluorine and 160 ml of toluene/12.8 ml (0.12 mol) of dimethoxyethane (DME) were placed in a reaction vessel and admixed with 182 ml (0.48 mol) of a 20% strength solution of butyllithium in toluene. The suspension was stirred for another 2 hours at 50° C. The suspension was diluted with 800 ml of heptane, cooled to −10° C. and 182 g (0.72 mol) of diphenyldichlorosilane were added all at once to the suspension.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
182 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
800 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
FF.[CH2:3]([CH2:6]OC)OC.[CH2:9]([Li])[CH2:10][CH2:11][CH3:12].[C:14]1([Si:20]([C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)([Cl:22])Cl)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1(C)C=CC=CC=1.CCCCCCC>[Cl:22][Si:20]([C:6]1[CH:3]=[CH:16][CH:15]=[CH:14][CH:19]=1)([C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=1)[CH:14]1[C:16]2[CH:15]=[CH:28][CH:23]=[CH:24][C:17]=2[C:18]2[C:19]1=[CH:9][CH:10]=[CH:11][CH:12]=2

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
FF
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)COC
Name
Quantity
160 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
182 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Si](Cl)(Cl)C1=CC=CC=C1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Five
Name
Quantity
800 mL
Type
solvent
Smiles
CCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred for another 2 hours at 50° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to −10° C.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
Cl[Si](C1C2=CC=CC=C2C=2C=CC=CC12)(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.